Ethyl 4-bromobutyrate

Overview

Description

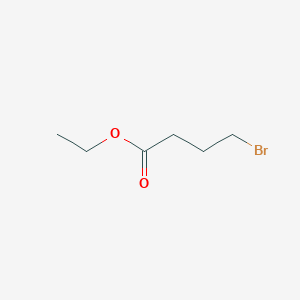

Ethyl 4-bromobutyrate (CAS 2969-81-5) is an alkylating agent with the molecular formula C₆H₁₁BrO₂ and a molecular weight of 195.056 g/mol . It is a colorless to pale yellow liquid with a boiling point of 80–82°C (10 mmHg) and a density of 1.363 g/mL . Structurally, it consists of a four-carbon chain with a bromine atom at the terminal position and an ethyl ester group. Its IUPAC name is ethyl 4-bromobutanoate, and it is immiscible with water .

Preparation Methods

Traditional Multi-Step Synthesis Methods

Historically, ethyl 4-bromobutyrate was synthesized through multi-step routes involving hazardous reagents and complex purification stages. A common approach involved the bromination of butyrolactone using red phosphorus and bromine, followed by esterification with ethanol. However, this method posed significant challenges:

-

Safety Risks : Red phosphorus is highly reactive and poses fire hazards during large-scale operations .

-

Environmental Impact : The process generated toxic waste, including phosphoric acid byproducts, complicating wastewater treatment .

-

Yield Limitations : Multi-step reactions often resulted in lower yields (70–85%) due to intermediate isolation losses and side reactions .

These drawbacks underscored the need for a streamlined, environmentally benign alternative.

One-Step Synthesis from Gamma-Butyrolactone

The one-step method, patented in 2022, revolutionized this compound production by combining ring-opening and esterification in a single reactor. The process eliminates intermediate isolation, reducing waste and operational complexity .

Reaction Mechanism

The synthesis proceeds via two concurrent reactions:

-

Ring-Opening of Gamma-Butyrolactone : Dry HBr gas reacts with gamma-butyrolactone, cleaving the lactone ring to form 4-bromobutyric acid (Fig. 1) .

-

Esterification with Ethanol : The acid intermediate reacts with absolute ethanol, catalyzed by excess HBr, to yield this compound .

The absence of solvent and in situ esterification ensures minimal byproduct formation, as confirmed by gas chromatography .

Optimization of Reaction Conditions

Critical parameters were systematically optimized to maximize yield and purity (Table 1):

Table 1: Optimal Reaction Conditions for One-Step Synthesis

Deviations from these conditions reduce yield and purity. For instance, excess HBr (>1.2 molar ratio) reacts with ethanol to form ethyl bromide, while insufficient ethanol (<1.06 molar ratio) leaves unesterified acid .

Workup and Purification

Post-reaction workup involves:

-

Water Washing : Removes residual HBr and ethanol.

-

pH Adjustment : Saturated NaHCO₃ neutralizes acidic impurities, ensuring a pH of 7.0 .

-

Drying : Anhydrous Na₂SO₄ or molecular sieves achieve final purity >98% .

This sequence avoids distillation, reducing energy consumption and thermal degradation risks .

Comparative Analysis of Synthesis Methods

Table 2: Traditional vs. One-Step Method Comparison

The one-step method’s advantages are evident in its alignment with green chemistry principles, avoiding toxic reagents like red phosphorus and minimizing wastewater .

Industrial Scalability and Environmental Impact

The patented one-step process is designed for industrial adoption:

-

Batch Size : Demonstrated at 200 g scale with linear scalability .

-

Cost Efficiency : Raw material utilization exceeds 95%, reducing production costs .

-

Waste Management : No heavy metal or phosphoric acid byproducts simplify wastewater treatment .

Environmental benefits include a 40% reduction in carbon footprint compared to traditional methods, attributable to shorter reaction times and eliminated distillation steps .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-bromobutyrate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom in this compound can be replaced by other nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

Reduction: The ester group can be reduced to an alcohol under appropriate conditions.

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium or potassium salts of nucleophiles, often in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Major Products Formed:

Nucleophilic Substitution: Products vary depending on the nucleophile used, such as ethers, amines, or other substituted esters.

Reduction: The primary product is the corresponding alcohol.

Oxidation: Carboxylic acids or other oxidized compounds are formed.

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis

- Building Block for Complex Molecules : Ethyl 4-bromobutyrate serves as a crucial intermediate in synthesizing various organic compounds, including pharmaceuticals and agrochemicals. Its structure allows for nucleophilic substitution reactions that facilitate the formation of new carbon-carbon bonds .

- Synthesis of Polymers : The compound is utilized in producing polymers such as poly(2,6-dimethyl-1,4-phenylene oxide), which have applications in materials science due to their thermal stability and mechanical properties .

2. Biological Applications

- Enzyme-Linked Immunosorbent Assays (ELISA) : this compound is employed in ELISA techniques for detecting specific biological molecules, showcasing its utility in biochemical assays .

- Firefly Luciferase Inhibition : It has been used to develop peptide derivatives that inhibit firefly luciferase, an enzyme critical for bioluminescence studies. This application highlights its importance in biochemical research and potential therapeutic developments .

3. Medicinal Chemistry

- Anti-Tumor Agent Development : The compound is involved in synthesizing potential anti-tumor agents, indicating its relevance in cancer research. Its alkylating properties allow it to interact with nucleophiles in biological systems, potentially leading to therapeutic effects .

- Intermediate for Pharmaceuticals : this compound is an essential intermediate in the synthesis of various drugs, including tacrolimus (for Parkinson's syndrome) and ezetimibe (for hypercholesterolemia), demonstrating its significance in medicinal chemistry .

Case Study 1: Synthesis of Firefly Luciferase Inhibitors

Research has shown that this compound can be effectively utilized to synthesize inhibitors of firefly luciferase. These inhibitors have implications in studying bioluminescence and developing novel biotechnological applications.

Case Study 2: Development of Anti-Tumor Agents

A study focused on the synthesis of thieno(2,3-b)-azepin-4-ones using this compound demonstrated its potential as a precursor for compounds with anti-cancer properties. The research indicated promising results in inhibiting tumor cell proliferation.

Mechanism of Action

The primary mechanism of action for ethyl 4-bromobutyrate involves the transfer of its alkyl group to a nucleophile, resulting in the formation of a new carbon-carbon bond . This alkylation reaction is crucial for the diversification of molecular structures and the creation of novel compounds for experimental purposes . The compound’s role in these reactions contributes to its utility in various synthetic applications .

Comparison with Similar Compounds

Ethyl 4-bromobutyrate belongs to the class of alkyl bromides and bromoesters . Below is a detailed comparison with structurally or functionally related compounds:

Table 1: Structural and Physical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Water Solubility | Key Functional Groups |

|---|---|---|---|---|---|

| This compound | C₆H₁₁BrO₂ | 195.056 | 80–82 (10 mmHg) | Immiscible | Ester, Bromoalkyl |

| Ethyl bromoacetate | C₄H₇BrO₂ | 167.00 | 158–160 | Low | Ester, Bromomethyl |

| Methyl bromide | CH₃Br | 94.94 | 3.6 | Slight | Bromomethyl |

| n-Butyl bromide | C₄H₉Br | 137.02 | 101–102 | Insoluble | Bromoalkyl |

Key Observations :

- Chain Length : this compound’s four-carbon chain provides greater steric flexibility compared to ethyl bromoacetate (two-carbon chain), enabling diverse coupling in drug synthesis .

- Volatility : Less volatile than methyl bromide (gas) and n-butyl bromide (liquid), making it safer for controlled reactions .

- Reactivity : The bromine atom’s leaving-group ability is superior to chloro analogs (e.g., ethyl chloroacetate), enhancing SN2 reaction rates .

Key Observations :

- Base Dependency : this compound’s alkylation efficiency improves with Cs₂CO₃ over K₂CO₃ due to higher solubility in organic solvents .

- Toxicity: Classified as a genotoxic impurity in pharmaceuticals, requiring strict limits (≤1.5 μg/day in tolvaptan) . In contrast, ethyl bromoacetate is less regulated but still irritant.

Key Observations :

Biological Activity

Ethyl 4-bromobutyrate (C₆H₁₃BrO₂), a brominated ester, is recognized for its diverse biological activities and applications in organic synthesis. This compound serves as a versatile building block in the synthesis of pharmaceuticals, agrochemicals, and other biologically active molecules. Its biological activity is primarily attributed to its ability to interact with various biochemical pathways, making it a subject of interest in both medicinal chemistry and biological research.

This compound can be synthesized through several methods, including the reaction of gamma-butyrolactone with hydrogen bromide in the presence of ethanol. This method yields the compound with moderate efficiency, typically around 50-58% depending on the specific conditions used . The compound appears as a colorless liquid with a pungent odor and is soluble in various organic solvents but immiscible with water .

The biological activity of this compound can be understood through its mechanisms of action:

- Alkylating Agent : this compound acts as an alkylating agent, transferring its alkyl group to nucleophiles, which can lead to the formation of new carbon-carbon bonds. This property is crucial in synthetic organic chemistry for creating complex molecules .

- Inhibition of Enzymes : It has been shown to inhibit firefly luciferase, an enzyme responsible for bioluminescence in fireflies. This inhibition suggests potential applications in developing bioluminescent assays and studying enzyme kinetics .

- Synthesis of Bioactive Compounds : The compound is involved in synthesizing various bioactive molecules, including anti-tumor agents and other therapeutic compounds. Its role as an intermediate in these syntheses highlights its importance in drug development .

Biological Applications

This compound has been utilized in various biological studies and applications:

- Enzyme-Linked Immunosorbent Assays (ELISA) : It is employed as a reagent in ELISA for detecting specific biological molecules, such as beta-adrenergic agonists like zilpaterol .

- Synthesis of Antitumor Agents : Research indicates that derivatives synthesized from this compound exhibit significant anti-tumor activity, suggesting potential therapeutic uses .

- Polymer Chemistry : The compound serves as a precursor for synthesizing polymers such as poly(2,6-dimethyl-1,4-phenylene oxide), which have applications in materials science .

Case Studies and Research Findings

Several studies have demonstrated the biological activity of this compound:

- A study published in The Journal of Organic Chemistry highlighted its utility in synthesizing thieno(2,3-b)-azepin-4-ones, compounds known for their pharmacological properties .

- Research conducted by MDPI showcased the compound's effectiveness as a building block for creating firefly luciferase inhibitor-conjugated peptide derivatives, further establishing its relevance in biochemical research .

Comparative Analysis

The following table summarizes the properties and activities of this compound compared to similar compounds:

| Compound | Structure Type | Biological Activity | Applications |

|---|---|---|---|

| This compound | Brominated Ester | Inhibits luciferase; anti-tumor | Synthesis of pharmaceuticals |

| Ethyl 5-bromovalerate | Brominated Ester | Moderate insecticidal activity | Agrochemical synthesis |

| Ethyl 3-bromopropionate | Brominated Ester | Limited biological activity | Chemical synthesis |

| Ethyl 2-bromobutyrate | Brominated Ester | Varies based on substituents | Organic synthesis |

Q & A

Q. What are the common synthetic routes for Ethyl 4-bromobutyrate in organic chemistry research?

Basic

this compound is typically synthesized via esterification of 4-bromobutyric acid with ethanol under acidic catalysis. Advanced routes involve its use as a reagent in alkylation reactions. For example, it reacts with amines or hydroxyl-containing compounds (e.g., in hapten synthesis) under basic conditions (K₂CO₃, Na₂CO₃) in polar aprotic solvents like DMSO or acetone . A key application is its role in pharmaceutical intermediates, such as in the synthesis of Bepotastine, where it undergoes nucleophilic substitution with piperidine derivatives .

Q. How can researchers optimize reaction yields when using this compound in multi-step syntheses?

Advanced

Yield optimization requires careful control of reaction parameters:

- Temperature : Low temperatures (-78°C to -65°C) improve selectivity in reduction steps (e.g., using diisobutylaluminium hydride) .

- Catalysts : Bases like K₂CO₃ enhance alkylation efficiency, while toluene-4-sulfonic acid aids in protecting group strategies .

- Workup : Extract with ethyl acetate and rinse with water to isolate products effectively .

Example Reaction Conditions Table :

| Yield | Reaction Step | Conditions |

|---|---|---|

| 95% | Reduction | DIBAL-H, CH₂Cl₂, -78°C |

| 88% | Protection | Ethylene glycol, TsOH, 90°C |

Q. What analytical techniques are recommended for quantifying this compound in pharmaceutical formulations?

Basic

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard. A validated method uses a TG-5SilMS column (15 m × 0.25 mm) with electron ionization in SIM mode. Key parameters:

- Runtime : 21.45 min

- Linear Range : 0.10–50.0 μg/g (R² = 0.9981)

- LOD/LOQ : 0.03 μg/g and 0.10 μg/g, respectively .

Q. How to validate an analytical method for detecting this compound as a genotoxic impurity?

Advanced

Validation should include:

- Specificity : Ensure no interference from matrix components (e.g., Tolvaptan tablets) .

- Accuracy : Spike recovery tests (average 97.3% in tablet formulations) .

- Precision : Repeat intraday/interday analyses with RSD < 2%.

- Ruggedness : Test across columns, instruments, and analysts .

Q. What role does this compound play in hapten synthesis for immunoassays?

Basic

It acts as a spacer arm in hapten-protein conjugates. For example, in developing an ELISA for diethylstilbestrol (DES), this compound links DES to carrier proteins via nucleophilic substitution. Steps include:

React DES with K₂CO₃ in DMSO.

Add this compound to form DES-MCPE.

Hydrolyze the ester to a carboxylic acid for conjugation .

Q. What strategies address discrepancies in NMR data when this compound is used as an intermediate?

Advanced

- Purity Check : Confirm via GC-MS or HPLC to rule out residual solvents/byproducts .

- Solvent Effects : Use deuterated solvents consistently; DMSO-d₆ may shift peaks .

- Dynamic Processes : Variable temperature NMR can resolve rotameric equilibria in intermediates .

Q. How is this compound utilized in the synthesis of active pharmaceutical ingredients?

Basic

It is a key alkylating agent in drugs like Bepotastine (antihistamine) and Levetiracetam (antiepileptic). In Bepotastine synthesis, it reacts with 4-[1-(4-chlorophenyl)-1-(2-pyridyl)methoxy]piperidine under refluxing acetone to form the ester intermediate, later hydrolyzed to the active metabolite .

Q. What safety protocols are essential when handling this compound in exothermic reactions?

Advanced

Properties

IUPAC Name |

ethyl 4-bromobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11BrO2/c1-2-9-6(8)4-3-5-7/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBPOBCXHALHJFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80183845 | |

| Record name | Ethyl 4-bromobutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80183845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | Ethyl 4-bromobutyrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20707 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2969-81-5 | |

| Record name | Ethyl 4-bromobutyrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2969-81-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-bromobutyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002969815 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2969-81-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133462 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 4-bromobutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80183845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 4-bromobutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.096 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl 4-bromobutyrate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EZ8TY5JSD5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.